Methyl 4-bromo-3-(methoxymethyl)benzoate

Description

Chemical Structure and Properties

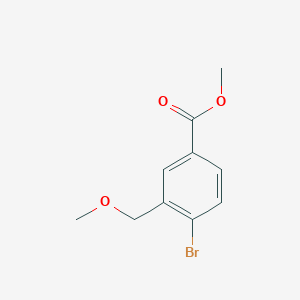

Methyl 4-bromo-3-(methoxymethyl)benzoate (CAS: 1141473-84-8) is a substituted benzoate ester with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol . The compound features a bromine atom at the 4-position and a methoxymethyl group (-OCH₂CH₃) at the 3-position of the benzene ring. This structural arrangement confers unique physicochemical properties, including moderate solubility in organic solvents like DMSO and PEG300, as outlined in its research-use guidelines .

Applications

Primarily utilized as a synthetic intermediate, it is critical in designing phenethylamine analogs for pharmaceutical research . Its substituent positions influence electronic and steric effects, making it a versatile precursor in organic synthesis.

Properties

IUPAC Name |

methyl 4-bromo-3-(methoxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-6-8-5-7(10(12)14-2)3-4-9(8)11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRTYWDBBOLUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-(methoxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-(methoxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of methyl 3-(methoxymethyl)benzoate. This reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification or bromination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(methoxymethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include primary alcohols.

Scientific Research Applications

Chemistry

Methyl 4-bromo-3-(methoxymethyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, enhances its utility in organic synthesis.

Biology

In biological research, this compound acts as a building block for synthesizing biologically active compounds. Derivatives of this compound have shown potential as drug candidates, particularly in the development of anti-HIV agents and other therapeutic compounds.

Medicine

Research has indicated that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance:

- Antimicrobial Activity : Studies have demonstrated that it is effective against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

- Anticancer Activity : The compound has shown cytotoxic effects against several human cancer cell lines, including breast, colon, and lung cancers. Mechanisms of action include inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways like MAPK and PI3K/Akt.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against resistant strains of bacteria. The study highlighted its potential use in developing new antimicrobial agents capable of combating antibiotic resistance.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cells by activating caspase pathways. This finding suggests that the compound may serve as a lead structure for designing novel anticancer drugs.

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Key Differences |

|---|---|

| Methyl 4-bromo-3-methoxybenzoate | Lacks methoxymethyl group; less versatile |

| Methyl 4-(bromomethyl)benzoate | Lacks methoxy group; affects reactivity |

| Methyl 4-bromo-3-methylbenzoate | Contains a methyl group instead; alters chemical properties |

These comparisons underscore the versatility and reactivity of this compound in synthetic applications.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(methoxymethyl)benzoate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions.

In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

The position and nature of substituents on the aromatic ring significantly impact reactivity, fragmentation patterns, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Fragmentation Pathways Under Electron Ionization (EI)

Regioisomeric differences in substituent positions (2-, 3-, or 4-) lead to distinct EI fragmentation patterns. For example:

- This compound : Dominant pathways involve loss of the methoxymethyl group (-OCH₂CH₃) while retaining bromine, critical for mass spectrometry identification .

- 2-Ethoxy analogs : Exhibit cleavage at the ether oxygen, often accompanied by bromine loss, differing from 3-substituted isomers .

Table 2: EI Fragmentation Trends

Crystallographic and Solid-State Properties

Crystal structures of analogs reveal substituent-driven packing differences:

- Methyl 4-bromo-3-(methoxymethoxy)benzoate forms hydrogen bonds via methoxymethoxy groups, unlike its 2-substituted counterpart, which adopts different packing due to steric effects .

- The hydroxymethyl derivative (CID 22574933) exhibits stronger intermolecular hydrogen bonding, enhancing thermal stability compared to methoxymethyl-substituted compounds .

Biological Activity

Methyl 4-bromo-3-(methoxymethyl)benzoate is a compound of increasing interest in pharmacological and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound (C10H11BrO3) features a bromine atom and a methoxymethyl group attached to a benzoate structure. Its unique chemical configuration contributes to its biological activity, which has been the subject of various studies.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. For instance, studies have demonstrated that derivatives of this compound can disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several human cancer cell lines, including breast, colon, and lung cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of signaling pathways like MAPK and PI3K/Akt .

Case Study: In Vitro Cytotoxicity

In a study involving human lung adenocarcinoma cells (A549), the compound exhibited an IC50 value of approximately 15 µg/mL, indicating significant cytotoxicity. The study further revealed that the compound induced cell cycle arrest at the G0/G1 phase and increased reactive oxygen species (ROS) production, leading to apoptosis .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis | |

| HCT116 (Colon Cancer) | 20 | Cell cycle arrest | |

| HeLa (Cervical Cancer) | 18 | ROS-mediated apoptosis |

3. Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Preliminary research suggests that it may inhibit specific enzymes involved in metabolic processes, which could be beneficial in therapeutic applications targeting metabolic disorders or cancer metabolism .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Antimicrobial Action : The compound may disrupt the integrity of microbial cell membranes or inhibit key metabolic enzymes.

- Anticancer Mechanisms : It is believed to induce apoptosis through oxidative stress and modulation of critical signaling pathways.

- Enzyme Inhibition : The unique structure allows it to bind to active sites of certain enzymes, thereby inhibiting their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.